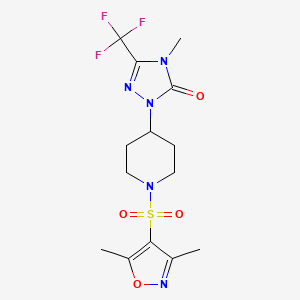
1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1314744-75-6 . It has a molecular weight of 201.22 . The IUPAC name for this compound is 1-(3-cyanophenyl)cyclobutanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO2/c13-8-9-3-1-4-10(7-9)12(11(14)15)5-2-6-12/h1,3-4,7H,2,5-6H2,(H,14,15) . This indicates that the compound has a cyclobutane core with a carboxylic acid group and a cyanophenyl group attached to it.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique
Photodimerization and Structural Analysis
1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid, as part of the cyclobutane family, shares characteristics with similar compounds that have been the subject of extensive research. For instance, Benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, a related compound, undergoes photodimerization to form a cyclobutane under both ultraviolet light and heat, highlighting the reactivity of such structures in light-induced processes (Davies et al., 1977). Furthermore, the structure and conformation of cyclobutane derivatives, such as cis-2-phenylcyclobutanecarboxylic acid, have been meticulously analyzed, providing insights into the molecular geometry and bonding characteristics of these compounds (Reisner et al., 1983).
Chemical Synthesis and Modifications
The cyclobutane framework is a versatile scaffold for chemical synthesis. For example, regiospecific additions to 1-(arylsulfonyl) bicyclobutanes, a structure similar to 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid, have been explored to derive α-amino cyclobutane carboxylic acids, demonstrating the compound's potential in synthesizing complex organic molecules (Gaoni, 1988). The synthesis of various cyclobutane amino acids and their incorporation into peptides also illustrates the importance of cyclobutane derivatives in the field of peptide chemistry (Izquierdo et al., 2005).
Photocycloaddition Reactions
Photocycloaddition reactions involving cyclobutane derivatives have been studied, such as the reaction of N-vinylcarbazole with 3-cyanostyrene, yielding cyclobutanes. This research can provide valuable insights into the reactivity and potential applications of 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid in light-induced chemical transformations (Tsuchida et al., 1987).
Ring-Opening Metathesis Polymerization (ROMP)
The reactivity of cyclobutene derivatives in ROMP reactions, which is relevant for understanding the polymerization potential of similar structures like 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid, has been explored. This research demonstrates the compound's applicability in the development of polymers and materials science (Song et al., 2010).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
1-(3-cyanophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-8-9-3-1-4-10(7-9)12(11(14)15)5-2-6-12/h1,3-4,7H,2,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKAIYMQWRFIHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC(=C2)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2413802.png)
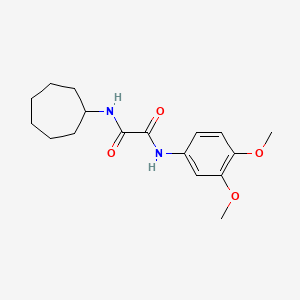
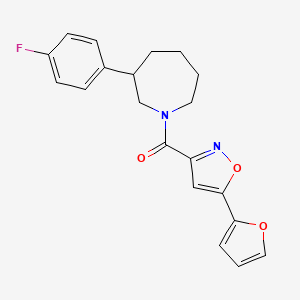
![N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2413808.png)

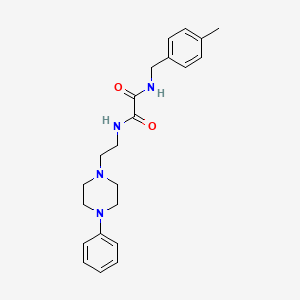
![5-bromo-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]-2-furamide](/img/structure/B2413812.png)
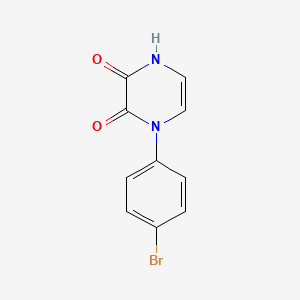

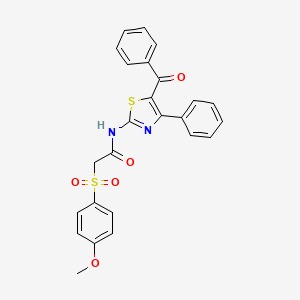
![2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2413819.png)
![6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2413821.png)
